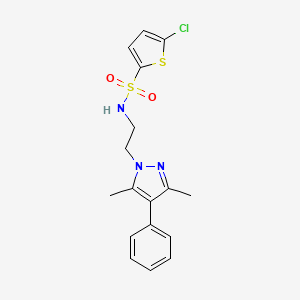

5-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

5-Chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at position 5 and a sulfonamide group at position 2. The sulfonamide nitrogen is further functionalized with a 2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl moiety. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (logP ~3.2) and a molecular weight of 463.94 g/mol. The compound’s crystallographic data, likely refined using SHELX software due to its prevalence in small-molecule structural analysis, reveals a planar thiophene-sulfonamide core stabilized by intramolecular hydrogen bonds between the sulfonamide oxygen and the pyrazole’s NH group. Potential applications include antimicrobial or pesticidal activity, inferred from structural analogs in agrochemical databases.

Properties

IUPAC Name |

5-chloro-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2S2/c1-12-17(14-6-4-3-5-7-14)13(2)21(20-12)11-10-19-25(22,23)16-9-8-15(18)24-16/h3-9,19H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURBLBPXNBCMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C14H16ClN3O2S

- Molecular Weight : 317.81 g/mol

The presence of the thiophene ring and the pyrazole moiety contributes to its biological properties.

Biological Activity Overview

Research has demonstrated that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity :

- In vitro studies have shown that derivatives of pyrazole compounds possess potent antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, one study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for certain derivatives .

- Anti-inflammatory Activity :

Antimicrobial Studies

A study focused on a series of thiazol-4-one/thiophene-bearing pyrazole derivatives evaluated their antimicrobial efficacy. The results indicated that certain derivatives had significant activity against pathogenic isolates, with compound 7b showing the strongest effects .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Antimicrobial |

| 10 | 0.25 | Antimicrobial |

Anti-inflammatory Mechanisms

Another research highlighted the anti-inflammatory potential of pyrazolo[1,5-a]quinazolines, indicating their ability to inhibit the activation of MAPK pathways (ERK2, p38α, and JNK3). This inhibition correlates with reduced production of pro-inflammatory cytokines .

| Compound | IC50 (μM) | Target Pathway |

|---|---|---|

| 13i | <50 | MAPK |

| 16 | <50 | MAPK |

Case Studies

In a case study examining the efficacy of pyrazole derivatives in treating infections caused by resistant bacterial strains, several compounds were synthesized and tested. The findings showed that these compounds not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cells, suggesting a favorable therapeutic index.

Cytotoxicity Evaluation

The cytotoxic effects were assessed on human embryonic kidney (HEK-293) cells:

| Compound | Cytotoxicity (IC50 μM) |

|---|---|

| 6e | >100 |

| 7b | >100 |

Scientific Research Applications

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

- Mechanism of Action : The compound acts by inhibiting COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory prostaglandins .

- Case Study : In vivo studies revealed that derivatives similar to this compound exhibited significant reductions in edema in rat models, indicating strong anti-inflammatory effects .

Anticancer Properties

The pyrazole scaffold is recognized for its anticancer activities. Research indicates that compounds with similar structures can induce apoptosis in cancer cells:

- Mechanism of Action : These compounds may interfere with cell cycle progression and promote programmed cell death through various pathways, including the activation of caspases .

- Case Study : A study reported that specific pyrazole derivatives showed IC50 values in the nanomolar range against various cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Mechanism of Action : It exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or function .

- Case Study : In vitro testing demonstrated that derivatives of this compound had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic strains like Staphylococcus aureus .

General Synthetic Route

-

Formation of Pyrazole Moiety :

- Starting from appropriate hydrazones and carbonyl compounds.

- Cyclization reactions lead to the formation of the pyrazole ring.

-

Thiophene Ring Formation :

- Utilizing thiophene derivatives in conjunction with electrophilic substitution reactions.

-

Sulfonamide Group Introduction :

- The sulfonamide group is introduced via nucleophilic attack on sulfonyl chlorides.

Table: Summary of Synthesis Steps

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Cyclization | Hydrazone + Carbonyl |

| 2 | Electrophilic Substitution | Thiophene Derivatives |

| 3 | Nucleophilic Attack | Sulfonyl Chlorides |

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : The compound’s synthesis likely involves coupling 5-chlorothiophene-2-sulfonyl chloride with a pre-formed pyrazole-ethylamine, a strategy common in sulfonamide drug development.

- However, the pyrazole group may confer off-target effects in mammals due to GABA receptor interactions.

- Optimization Opportunities : Replacing the 4-phenyl group with polar substituents (e.g., -OH or -COOH) could improve solubility without compromising H-bonding capacity.

Q & A

Basic: What are the established synthetic routes for 5-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, and how can intermediates be optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent to form a thiazole core, followed by oxidative chlorination to generate sulfonyl chloride intermediates .

- Step 2: Reaction of the sulfonyl chloride with a pyrazole-ethylamine derivative (e.g., 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Optimization: Adjusting reaction time (e.g., reflux for 3–6 hours), solvent polarity (DCM or THF), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) can improve yields. Recrystallization in DMSO/water (2:1) enhances purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.